molecular formula C8H11F3N4O2 B1481381 2-Azido-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one CAS No. 2098133-00-5

2-Azido-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one

Cat. No. B1481381
CAS RN: 2098133-00-5
M. Wt: 252.19 g/mol
InChI Key: GARPJBAIVQYZRF-UHFFFAOYSA-N
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Description

2-Azido-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one, commonly referred to as 2-Azido-4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one (AHFPE), is a synthetic compound that has been used in research for its various properties and applications. AHFPE is a heterocyclic compound found in the piperidine family and is known for its strong azido group, which is a reactive functional group that can be used for various purposes. It has been used in a variety of scientific research applications due to its unique properties and its ability to react with other compounds.

Scientific Research Applications

Chemical Synthesis and Characterization

One significant area of application is in chemical synthesis and characterization, where these compounds serve as precursors or intermediates for the synthesis of complex molecules. For example, in a study, a compound was synthesized using a click chemistry approach with 2-azido-1-(4-(6-flurobenzo[d]isooxazol-3-yl)piperidin-1-yl)ethanone as a starting material. This compound was thoroughly characterized using IR, NMR, and MS studies, and its thermal stability was analyzed using TGA and DSC techniques. Single crystal XRD analysis confirmed the structure, and the intercontacts in the crystal structure were analyzed using Hirshfeld surfaces computational method. This study highlights the use of such compounds in synthesizing and characterizing new materials with potential applications in various fields, including material science and drug design (Govindhan et al., 2017).

Materials Science and Engineering

In materials science and corrosion engineering, azido compounds and related structures are used to synthesize Schiff base complexes for corrosion inhibition on mild steel. A study demonstrated the preparation of cadmium(II) Schiff base complexes with azido groups showing significant corrosion inhibition properties. This application illustrates the potential of these compounds in developing new materials that offer protection against corrosion, thereby extending the life of metal components in various industrial applications (Das et al., 2017).

Fundamental Organic Chemistry Research

Research in fundamental organic chemistry utilizes these compounds for exploring new synthetic pathways and mechanisms. For instance, the synthesis of trialkylhydroxylamines from O-acyl N,N-disubstituted hydroxylamines demonstrated the influence of the electron-withdrawing azide group on reduction processes. This study not only sheds light on the reaction mechanisms but also opens avenues for the synthesis of novel organic molecules that can have wide-ranging applications, from organic synthesis to materials science (Dhanju et al., 2017).

properties

IUPAC Name

2-azido-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N4O2/c9-8(10,11)7(17)1-3-15(4-2-7)6(16)5-13-14-12/h17H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARPJBAIVQYZRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(F)(F)F)O)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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